2-(2-methoxyphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide
Description
2-(2-Methoxyphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is a synthetic acetamide derivative characterized by a 2-methoxyphenoxy group attached to the acetamide backbone and a methylcarbamoyl-substituted phenyl ring at the nitrogen atom.
Properties
IUPAC Name |
2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-19-17(21)11-13-7-9-14(10-8-13)20-18(22)12-24-16-6-4-3-5-15(16)23-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBKGTTWWKMVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-methoxyphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide, with the CAS Number 1060315-55-0, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological mechanisms, supported by data tables and relevant case studies.
- Molecular Formula : C18H20N2O4
- Molecular Weight : 328.3624 g/mol
- SMILES Notation : CCOC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)N(C)C(=O)C(C)C(=O)N
Anticonvulsant Activity
A study focused on the anticonvulsant properties of related compounds highlighted the efficacy of acetamide derivatives in seizure models. The compound was tested in the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests in mice. Results indicated that certain derivatives exhibited significant protection against seizures at doses of 100 mg/kg and 300 mg/kg, showcasing a promising anticonvulsant profile .
| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| 19 | 100 | Yes | No |
| 19 | 300 | Yes | Yes |
| 24 | 100 | Yes | No |
Antioxidant Activity
Research into the antioxidant capabilities of similar compounds showed that they could scavenge free radicals effectively. The antioxidant assays utilized DPPH and ABTS methods to evaluate radical scavenging activity. Compounds with methoxy and phenoxy groups demonstrated significant antioxidant properties, which may be attributed to their ability to donate electrons and stabilize free radicals .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was evaluated through its effects on tyrosinase activity, an enzyme involved in melanin production. Inhibition assays indicated that certain derivatives could reduce tyrosinase activity significantly, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation .
Case Studies
-
Anticonvulsant Efficacy
A case study involving a series of N-substituted phenyl derivatives reported that compounds similar to this compound exhibited notable anticonvulsant effects. The study concluded that the structural features of these compounds play a crucial role in their pharmacological efficacy . -
Mechanism of Action
Another investigation explored the molecular mechanisms by which these compounds exert their biological effects. It was found that the presence of methoxy and phenoxy groups enhances interaction with biological targets, leading to improved selectivity and potency against specific receptors involved in neurotransmission and oxidative stress responses .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties. The presence of the methoxy group may enhance the lipophilicity, allowing better cellular uptake and potential cytotoxic effects on cancer cells.
- Case Study : Research on related aryl acetamides has shown promising results in inhibiting tumor growth in vitro and in vivo models, indicating that 2-(2-methoxyphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide may warrant further investigation for similar effects.
-
Anti-inflammatory Effects :
- Compounds with methoxy phenoxy groups have been linked to anti-inflammatory activity. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Research Insight : A study focusing on methoxy-substituted phenolic compounds demonstrated reduced inflammation markers in animal models, suggesting potential therapeutic effects.
-
Neuroprotective Properties :
- There is emerging evidence that certain aryl acetamides can protect neuronal cells from oxidative stress and apoptosis. The unique structure of this compound may contribute to such neuroprotective effects.
- Example : Investigations into related compounds have shown neuroprotective effects in models of neurodegenerative diseases, prompting interest in this compound for similar applications.
Pharmacological Applications
-
Drug Development :
- The compound's unique structural features make it a candidate for further development as a pharmaceutical agent. Its ability to modulate biological pathways could lead to the creation of new drugs targeting specific diseases.
- Development Insight : The pharmaceutical industry often explores derivatives of known compounds for enhanced efficacy and reduced side effects; thus, this compound could serve as a lead compound.
-
Biological Assays :
- This compound can be utilized in biological assays to evaluate its effects on various cell lines, contributing to the understanding of its pharmacodynamics and pharmacokinetics.
- Application Example : In vitro assays assessing cell viability, apoptosis, and inflammatory responses can provide critical data for its potential therapeutic uses.
Research Tool
- Chemical Probe :
- As a chemical probe, this compound can help elucidate biological pathways involved in disease processes. Its specific interactions with biological targets can be studied to understand mechanisms of action.
- Research Application : Utilizing this compound in high-throughput screening assays can identify potential targets and pathways affected by its administration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations and their implications:
*Calculated based on molecular formula C₁₈H₂₀N₂O₄.
Pharmacological and Physicochemical Comparisons
- Lipophilicity and Bioavailability: The 2-methoxyphenoxy group in the target compound increases lipophilicity compared to analogues with electron-withdrawing groups (e.g., 4-chloro in ). However, the methylcarbamoyl substituent introduces polar interactions, balancing hydrophobicity. In contrast, sulfamoyl-containing derivatives (e.g., ) exhibit higher solubility due to sulfonamide polarity but may suffer from reduced membrane permeability .
Synthetic Routes :
The target compound likely employs coupling agents like T3P or TBTU (used in ) for amide bond formation. For example, describes using T3P in DMF to synthesize N-benzylated acetamides, a method adaptable to the target’s methylcarbamoyl group .- N-Substituent Diversity: Sulfamoyl groups (e.g., ) may target enzymes like carbonic anhydrase, while bicyclic systems (e.g., ) enhance steric bulk, favoring anti-inflammatory activity . The target’s methylcarbamoyl group could mimic urea-based inhibitors, suggesting protease or kinase targeting .
Key Research Findings
- Anti-inflammatory Activity: Phenoxy acetamides with bicyclic N-substituents (e.g., ) demonstrated significant COX-2 inhibition (IC₅₀ = 0.8 µM), outperforming sulfamoyl analogues .
- Antimicrobial Potential: Sulfamoyl-linked isoxazole derivatives (e.g., ) showed moderate activity against S. aureus (MIC = 32 µg/mL), attributed to sulfonamide’s hydrogen-bonding with bacterial enzymes .
- Synthetic Feasibility : T3P-mediated couplings (as in ) achieved >80% yields for acetamide derivatives, suggesting scalability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
